1,1,1-Trimethoxy-2,2-dimethylpropane

Description

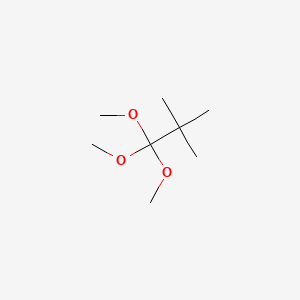

Structure

3D Structure

Properties

CAS No. |

97419-16-4 |

|---|---|

Molecular Formula |

C8H18O3 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

1,1,1-trimethoxy-2,2-dimethylpropane |

InChI |

InChI=1S/C8H18O3/c1-7(2,3)8(9-4,10-5)11-6/h1-6H3 |

InChI Key |

BUBRHNQMQUMNFX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(OC)(OC)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,1,1 Trimethoxy 2,2 Dimethylpropane

Direct Synthetic Routes to 1,1,1-Trimethoxy-2,2-dimethylpropane

Direct synthetic strategies primarily involve the reaction of pivalic acid derivatives with a methanol (B129727) source to form the core orthoester structure, C(OCH₃)₃. These methods are advantageous as they start from readily available materials related to pivalic acid.

Acid-Catalyzed Reactions Involving Pivaloyl Derivatives and Methanol

The reaction of pivaloyl derivatives, such as pivaloyl chloride, with methanol is a direct method for forming this compound. Pivaloyl chloride, a reactive acyl chloride, can be synthesized from pivalic acid by reacting it with agents like phosphorus pentachloride or thionyl chloride. wikipedia.orgatamanchemicals.com Once obtained, the pivaloyl chloride serves as an electrophilic precursor for the orthoester synthesis.

The mechanism involves the initial formation of methyl pivalate (B1233124), followed by a series of protonation and nucleophilic attack steps by methanol, facilitated by an acid catalyst, to progressively replace the carbonyl oxygen and ultimately form the trimethoxy product. This pathway, however, is not as commonly documented for orthoester synthesis as the Pinner reaction from nitriles.

| Starting Material | Reagent | Catalyst | Key Conditions |

| Pivaloyl Chloride | Methanol | Acid Catalyst | Anhydrous conditions |

| Pivalic Acid | Phosphorus Pentachloride | - | Preparation of Pivaloyl Chloride wikipedia.org |

Transesterification Approaches Utilizing Methyl Orthopivalate

Transesterification is a common strategy in orthoester chemistry. However, the heading "Transesterification Approaches Utilizing Methyl Orthopivalate" to synthesize itself is logically flawed. A more chemically sound interpretation involves the acid-catalyzed reaction of a simpler orthoester, like trimethyl orthoformate, with a pivalic acid derivative. Trimethyl orthoformate is an effective reagent for converting carboxylic acids to their corresponding methyl esters, and under certain conditions, can participate in the formation of other orthoesters. wikipedia.org

Alternatively, the reaction of methyl pivalate with trimethyl orthoformate in the presence of an acid catalyst could potentially yield the desired trimethyl orthopivalate through an exchange mechanism. Another transesterification approach involves reacting a different orthoester with neopentyl alcohol, which is discussed in section 2.2.1.

Strategies from Pivalic Acid Derivatives (e.g., acyl chlorides, nitriles)

While acyl chlorides (as discussed in 2.1.1) are a viable precursor, a more prominent and efficient route to orthoesters from this family of derivatives is the Pinner reaction, which starts from a nitrile. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of orthoester synthesis.

The Pinner reaction involves treating pivalonitrile (2,2-dimethylpropanenitrile) with an anhydrous alcohol, such as methanol, in the presence of a strong acid catalyst, typically dry hydrogen chloride (HCl) gas. organic-chemistry.orgnih.gov The reaction proceeds in two main stages:

Formation of the Pinner Salt : The nitrile reacts with methanol and HCl to form a stable crystalline intermediate, the alkyl imidate hydrochloride salt. wikipedia.orgunive.it

Alcoholysis : The isolated Pinner salt is then treated with an excess of methanol, leading to alcoholysis, which produces the target orthoester, this compound, and ammonium (B1175870) chloride. unive.itgoogle.com

This method is highly effective for a range of aliphatic nitriles and can be performed without additional solvents, using methanol as both a reagent and the reaction medium, which offers a greener and more atom-economical approach. unive.itrsc.org Yields for the initial formation of the imidate hydrochloride salt are often excellent, exceeding 90%. unive.it

| Starting Material | Reagents | Key Intermediate | Product |

| Pivalonitrile | Methanol, Hydrogen Chloride | Methyl pivalimidate hydrochloride | This compound |

Indirect Synthesis via Functionalization of 2,2-Dimethylpropane Derivatives

Indirect routes commence with a molecule that already contains the 2,2-dimethylpropane (neopentyl) framework. The synthesis then focuses on constructing the trimethoxymethyl group onto this pre-existing skeleton.

Formation from 2,2-Dimethylpropan-1-ol and its Analogs

2,2-Dimethylpropan-1-ol, commonly known as neopentyl alcohol, is a primary alcohol that can serve as a building block for the target orthoester. wikipedia.orgnih.gov Neopentyl alcohol can be prepared via the reduction of pivalic acid or its esters. wikipedia.org

A viable synthetic pathway is the transesterification reaction between neopentyl alcohol and a simple orthoester like trimethyl orthoformate. In this acid-catalyzed equilibrium process, the methoxy (B1213986) groups of trimethyl orthoformate are exchanged with neopentyl alcohol. However, this typically leads to the formation of neopentyl ethers rather than the direct formation of this compound. A more direct, albeit less common, method could involve the direct oxidation of the neopentyl group in the presence of methanol, though this is synthetically challenging. The reaction of diols with orthoesters is a well-established method for creating cyclic orthoesters, highlighting the general reactivity patterns that could be adapted. mdpi.com

Utilization of 2,2-Dimethylpropane-Based Building Blocks in Orthoester Synthesis

Beyond neopentyl alcohol, other derivatives of 2,2-dimethylpropane can be envisioned as starting points. For instance, while not a standard method for this specific target, the principles of orthoester synthesis could be applied to other functionalized neopentyl structures. The Williamson ether synthesis, which is used to prepare trimethyl orthoformate from chloroform (B151607) and sodium methoxide (B1231860), provides a conceptual basis where a tri-functionalized neopentyl precursor could react with methoxide. wikipedia.orgyoutube.com However, creating a suitable tri-halo neopentyl precursor like 1,1,1-trichloro-2,2-dimethylpropane is not straightforward. Therefore, routes starting from pivalic acid derivatives remain the most practical and widely applied methodologies.

Optimization of Reaction Conditions and Catalytic Systems for Efficiency and Selectivity

The synthesis of this compound typically involves the reaction of a pivaloyl derivative with a methanol source in the presence of a catalyst. The efficiency and selectivity of this transformation are highly dependent on the careful control of various reaction parameters, including temperature, solvent, and the nature of the catalytic system.

One common approach to orthoester synthesis that can be adapted for this compound is the acid-catalyzed reaction of a corresponding acetal (B89532) or ketal with an alcohol. For instance, a general method for preparing analogous orthoesters involves the reaction of an acetone (B3395972) derivative with methanol. This type of reaction is typically conducted at temperatures ranging from -25°C to 25°C, with reaction times of 1 to 5 hours, and can achieve high yields of over 90% with the appropriate catalyst.

The choice of catalyst is a critical factor influencing the outcome of the synthesis. Both Brønsted and Lewis acids have been shown to be effective in promoting orthoester formation. mdpi.com For instance, in the synthesis of related orthoesters, catalysts such as sulfuric acid have been utilized. More contemporary approaches favor the use of solid acid catalysts and molecular sieves, like molecular sieve 4A, which offer advantages in terms of reusability, milder reaction conditions, and a reduction in the formation of side products.

The optimization of these conditions is a multifaceted process. Key variables that are often manipulated to enhance reaction outcomes include temperature, pressure, and the choice of solvent. The use of automated systems and statistical methods like Design of Experiments (DoE) are becoming increasingly prevalent in systematically exploring the effects of these variables to identify the optimal reaction conditions for yield and selectivity.

In the context of related orthoester syntheses, the removal of by-products, such as water or alcohol, can be crucial in driving the reaction equilibrium towards the desired product. For example, in transesterification reactions, which share mechanistic similarities with orthoester formation, the optimization of parameters like the reflux ratio and reboiler duty in a distillation column can significantly impact the purity of the final product.

While specific, detailed research on the optimization of reaction conditions exclusively for the synthesis of this compound is not extensively documented in publicly available literature, the principles derived from the synthesis of analogous orthoesters provide a solid foundation for its efficient preparation. The data presented in the following tables are illustrative of the types of optimization studies that are conducted for related compounds and can be inferred to be relevant for the synthesis of this compound.

Table 1: Illustrative Effect of Catalyst on Orthoester Yield (Analogous Reaction)

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Sulfuric Acid | 0 | 3 | 85 |

| p-Toluenesulfonic Acid | 25 | 4 | 88 |

| Amberlyst-15 | 25 | 5 | 92 |

| Molecular Sieves (4A) | 25 | 5 | >90 |

This table is a representation of typical results for analogous orthoester syntheses and is intended for illustrative purposes.

Table 2: Illustrative Influence of Temperature and Time on Orthoester Conversion (Analogous Reaction)

| Entry | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | -25 | 1 | 75 |

| 2 | 0 | 1 | 85 |

| 3 | 25 | 1 | 95 |

| 4 | 25 | 3 | >98 |

This table illustrates the general trend of reaction kinetics for acid-catalyzed orthoester formation and is for illustrative purposes.

Future research will likely focus on the application of high-throughput screening and machine learning algorithms to rapidly identify the optimal combination of catalysts, solvents, and reaction conditions for the synthesis of this compound, leading to even more efficient and selective manufacturing processes.

Mechanistic Pathways and Reaction Kinetics of 1,1,1 Trimethoxy 2,2 Dimethylpropane

Hydrolysis Mechanisms of the Trimethoxy Orthoester Moiety

Orthoesters, including 1,1,1-trimethoxy-2,2-dimethylpropane, are susceptible to hydrolysis, particularly under acidic conditions, to yield an ester and alcohols. wikipedia.org The reaction proceeds through a multi-stage mechanism, the specifics of which are dictated by the structure of the orthoester and the reaction conditions. researchgate.net

Elucidation of Acid-Catalyzed Hydrolysis Pathways (A-1 vs. A-2)

The acid-catalyzed hydrolysis of orthoesters generally follows a specific pathway involving protonation and subsequent elimination. The key step involves the formation of a dialkoxycarbenium ion intermediate. The mechanism can be classified based on the rate-determining step, primarily distinguishing between A-1 and A-2 type mechanisms.

The A-1 (unimolecular) mechanism involves a slow, rate-determining dissociation of the protonated orthoester to form a dialkoxycarbenium ion and an alcohol molecule. This is followed by a rapid attack of water on the carbocation. This pathway is generally favored for orthoesters due to the stability of the resulting carbocation, which is resonance-stabilized by the two remaining alkoxy groups.

The A-2 (bimolecular) mechanism would involve a direct nucleophilic attack by a water molecule on the protonated orthoester in the rate-determining step. This pathway is less common for orthoester hydrolysis.

For this compound, the A-1 pathway is the more plausible mechanism. The bulky neopentyl group attached to the central carbon atom creates significant steric hindrance, which would impede the backside attack required for an A-2 mechanism. wikipedia.orgvaia.com Therefore, the unimolecular dissociation of a methoxy (B1213986) group to relieve some of this steric strain and form a stabilized carbocation is the more favorable route.

Influence of Steric Hindrance from the 2,2-Dimethylpropane (Neopentyl) Group on Reaction Rates and Selectivity

Steric effects are nonbonding interactions that significantly influence the reactivity of molecules. wikipedia.org In the case of this compound, the presence of the bulky 2,2-dimethylpropane (neopentyl) group at the central carbon atom introduces substantial steric hindrance. wikipedia.org This steric bulk is a critical factor in determining the rates and selectivity of its reactions.

During hydrolysis, the neopentyl group slows down the reaction rate compared to less hindered orthoesters. rsc.org While the electronic effects of the three methoxy groups make the central carbon atom electrophilic, the steric shield provided by the neopentyl group hinders the approach of nucleophiles like water. rsc.orgnih.gov However, this same steric strain can be a driving force for the initial, rate-limiting step in an A-1 mechanism, where the departure of a methoxy group as methanol (B129727) relieves some of the steric crowding around the central carbon.

The steric hindrance also governs selectivity. For instance, in reactions where multiple pathways are possible, the steric demands of the neopentyl group will direct the reaction towards the pathway that minimizes steric clashes in the transition state.

Transesterification Reactions with Various Alcohols and Polyols

Transesterification is a crucial reaction for orthoesters, involving the exchange of their alkoxy groups with other alcohols or polyols. nih.gov This process is typically catalyzed by either acids or bases and is fundamental in modifying the structure and properties of the parent orthoester. rsc.orgfrontiersin.org

Detailed Mechanistic Insights into Alkoxide Exchange Processes

The transesterification of this compound involves a nucleophilic substitution where an incoming alcohol or polyol displaces one or more of the methoxy groups. The mechanism is analogous to the first steps of hydrolysis, but with an alcohol acting as the nucleophile instead of water.

Acid-Catalyzed Mechanism:

Protonation: An acid catalyst protonates one of the methoxy oxygen atoms, making it a better leaving group (methanol).

Carbocation Formation: The protonated methoxy group departs as methanol, forming a resonance-stabilized dialkoxycarbenium ion. This step is often the rate-determining step.

Nucleophilic Attack: An incoming alcohol molecule attacks the electrophilic carbocation.

Deprotonation: The resulting protonated species is deprotonated, regenerating the acid catalyst and yielding the new orthoester.

Base-Catalyzed Mechanism:

Alkoxide Formation: A strong base deprotonates the incoming alcohol, generating a more potent nucleophile, the alkoxide ion.

Nucleophilic Attack: The alkoxide attacks the central carbon of the orthoester. Unlike the acid-catalyzed pathway, this may proceed through a higher-energy, transient pentacoordinate intermediate.

Elimination: A methoxide (B1231860) ion is eliminated, forming the new orthoester. The methoxide ion can then be protonated by the solvent or another alcohol molecule.

The transesterification of triglycerides, a similar process, is often modeled as a series of three consecutive and reversible reactions. nih.govresearchgate.net This model can be adapted to the transesterification of this compound, where each methoxy group can be substituted sequentially.

Kinetic Studies on Catalyst Efficiency and Product Distribution

The efficiency and outcome of transesterification reactions are heavily dependent on the choice of catalyst and reaction conditions. Kinetic studies are essential for optimizing these parameters to achieve desired product distributions and reaction rates. mdpi.comnih.gov

Various catalysts, including Brønsted acids (like sulfuric acid), Lewis acids, and basic catalysts (like potassium carbonate), can be employed for orthoester exchange. rsc.org Studies on analogous transesterification reactions have shown that the nature of the catalyst significantly impacts reaction kinetics. mdpi.com For instance, nanostructured catalysts can exhibit high conversion efficiencies in transesterification. mdpi.com

The distribution of products (i.e., mono-, di-, or tri-substituted orthoesters) is controlled by the stoichiometry of the reactants, the catalyst, and the reaction time. By carefully controlling these parameters, it is possible to selectively synthesize a desired product. For example, using a large excess of the incoming alcohol can drive the equilibrium towards the fully transesterified product. Kinetic models, such as pseudo-first-order or second-order models, are often used to describe the reaction progress and determine rate constants under different conditions. nih.govrepec.org

Other Significant Reactions of this compound

Beyond hydrolysis and transesterification, this compound can participate in other important organic transformations characteristic of the orthoester functional group.

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds, although specific conditions and reagents would be required to achieve this transformation selectively.

Johnson-Claisen Rearrangement: Orthoesters are key reactants in the Johnson-Claisen rearrangement. This reaction involves heating an orthoester with an allylic alcohol to produce a γ,δ-unsaturated ester. In this context, this compound could react with an allylic alcohol to form a new ester with an extended carbon chain. wikipedia.org

Bodroux-Chichibabin Aldehyde Synthesis: This reaction involves the reaction of an orthoester with a Grignard reagent to form an acetal (B89532), which can then be hydrolyzed to an aldehyde. This compound could be used to introduce a pivalaldehyde moiety (after hydrolysis) onto a molecule via a Grignard reagent. wikipedia.org

Protecting Group: The orthoester functionality can serve as a protecting group for carboxylic acids. While less common than other protecting groups, it is stable under basic conditions and can be removed under mild aqueous acid. wikipedia.org

These reactions highlight the versatility of this compound as a reactive intermediate in organic synthesis, primarily leveraging the unique reactivity of the orthoester functional group.

Nucleophilic Additions and Substitutions at the Orthoester Carbon

The orthoester carbon of this compound is susceptible to nucleophilic attack, primarily through acid-catalyzed hydrolysis and other substitution reactions. The presence of a bulky tert-butyl group introduces significant steric hindrance, which plays a crucial role in the kinetics of these reactions.

The most common nucleophilic substitution reaction for orthoesters is hydrolysis, which proceeds in the presence of an acid catalyst. The mechanism is generally accepted to occur in three distinct steps. The initial step involves the protonation of one of the methoxy groups, which enhances its leaving group ability. Subsequently, a molecule of methanol is eliminated, leading to the formation of a resonance-stabilized dialkoxycarbocation intermediate. The final step involves the nucleophilic attack of a water molecule on this carbocation, followed by deprotonation to yield a hemiorthoester, which readily decomposes to form an ester and another molecule of methanol.

The rate of this reaction is significantly influenced by the stability of the carbocation intermediate and the steric environment around the reaction center. While electron-donating groups can stabilize the carbocation, the bulky tert-butyl group in this compound sterically hinders the approach of the nucleophile. This steric hindrance is a dominant factor in the reaction kinetics, generally leading to slower reaction rates compared to less hindered orthoesters.

Beyond hydrolysis, other nucleophiles such as alcohols can also participate in substitution reactions, leading to transesterification products. The mechanism is analogous to hydrolysis, with the alcohol acting as the nucleophile.

| Reaction Type | Typical Nucleophile | Key Mechanistic Features | Influence of t-Butyl Group |

| Hydrolysis | Water (in the presence of acid) | Formation of a dialkoxycarbocation intermediate; A-1 type mechanism is common. | Steric hindrance slows the rate of nucleophilic attack. |

| Alcoholysis | Alcohols (in the presence of acid) | Transesterification via a similar carbocation intermediate. | Steric bulk of both the substrate and the incoming alcohol affects the reaction rate. |

Table 1: Overview of Nucleophilic Substitution Reactions of this compound

This table is generated based on established principles of orthoester reactivity, as specific kinetic data for this compound is not extensively available in published literature.

Thermolytic Decomposition Pathways

Detailed experimental studies on the thermolytic decomposition of this compound are not widely documented. However, plausible decomposition pathways can be inferred from the known thermal behavior of structurally related compounds, such as esters with a tertiary alkyl group.

One likely pathway for the thermolysis of this compound is a concerted, non-radical elimination reaction, analogous to the pyrolysis of t-butyl esters. This type of reaction, often referred to as a syn-elimination, proceeds through a cyclic six-membered transition state. In this proposed mechanism, a hydrogen atom from one of the methyl groups of the t-butyl moiety is transferred to one of the methoxy oxygens, leading to the concerted cleavage of the C-O bond and the formation of isobutene and trimethyl orthoformate. This pathway is generally favored at lower pyrolysis temperatures and is characterized by a relatively low activation energy and the absence of radical intermediates.

At higher temperatures, radical-mediated decomposition pathways may become more significant. These pathways would be initiated by the homolytic cleavage of the weakest bonds in the molecule. The C-C bond between the quaternary carbon and the orthoester carbon, as well as the C-O bonds of the methoxy groups, are potential sites for initial cleavage. This would generate a variety of radical species, leading to a complex mixture of products through subsequent propagation, termination, and rearrangement reactions.

| Decomposition Pathway | Proposed Mechanism | Key Intermediates | Major Expected Products |

| Concerted Elimination | Six-membered cyclic transition state (Syn-elimination) | None (concerted process) | Isobutene, Trimethyl orthoformate |

| Radical-Mediated Decomposition | Homolytic bond cleavage (C-C or C-O) | t-butyl radical, trimethoxymethyl radical, methoxy radical | Methane, Ethane, Isobutane, Acetone (B3395972), Methyl acetate |

Table 2: Plausible Thermolytic Decomposition Pathways for this compound

This table presents theoretical pathways based on the principles of thermal decomposition of analogous organic molecules, pending specific experimental verification for this compound.

Chemical Reactivity and Derivatization Strategies for 1,1,1 Trimethoxy 2,2 Dimethylpropane

Role as a Protecting Group for Carboxylic Acids and Carbonyl Compounds

Orthoesters, in general, serve as effective protecting groups for carboxylic acids and carbonyl compounds due to their stability under basic conditions and their susceptibility to cleavage under mild acidic conditions. fiveable.me 1,1,1-Trimethoxy-2,2-dimethylpropane, with its bulky neopentyl group, offers a robust protecting group for these functionalities.

The protection of a carboxylic acid using trimethyl orthopivalate typically proceeds under acidic catalysis to form the corresponding pivalate (B1233124) ester. This transformation is advantageous when other parts of the molecule are sensitive to basic conditions that are often employed for esterification. The steric hindrance provided by the tert-butyl group in the neopentyl structure enhances the stability of the resulting ester towards nucleophilic attack and hydrolysis, offering a durable protective shield during subsequent synthetic steps.

Similarly, carbonyl compounds such as aldehydes and ketones can be protected as the corresponding dimethyl acetals or ketals by reacting with this compound in the presence of an acid catalyst. The formation of these acetals renders the carbonyl group unreactive towards nucleophiles and bases. masterorganicchemistry.com The bulky neopentyl group can influence the rate and equilibrium of this reaction, sometimes requiring more forcing conditions compared to less hindered orthoesters like trimethyl orthoformate. masterorganicchemistry.com The deprotection to regenerate the carbonyl functionality is typically achieved by treatment with aqueous acid.

Transformations to Aldehydes, Esters, and other Carbonyl Derivatives

This compound can be a valuable precursor for the synthesis of pivalaldehyde and its derivatives. The hydrolysis of this orthoester under controlled acidic conditions can yield pivalaldehyde. However, this transformation requires careful control of reaction parameters to avoid over-hydrolysis to pivalic acid.

A more common application of orthoesters in generating carbonyl derivatives is through their reaction with nucleophiles. For instance, in the Bodroux-Chichibabin aldehyde synthesis, orthoesters react with Grignard reagents to produce aldehydes. wikipedia.org While less common for highly substituted orthoesters, the reaction of this compound with a suitable Grignard reagent could theoretically provide a pathway to substituted pivalaldehyde derivatives.

Furthermore, transesterification reactions with other alcohols can lead to the formation of different pivalate esters. This process, typically acid-catalyzed, allows for the exchange of the methoxy (B1213986) groups with other alkoxy groups.

Reactivity in Specific Organic Transformations (e.g., formations of specialized acetals or ketals)

The steric bulk of the neopentyl group in this compound plays a crucial role in its reactivity, particularly in the formation of acetals and ketals. While it can be used to form standard dimethyl acetals and ketals, its application in forming more specialized structures is of particular interest.

Due to the significant steric hindrance, the reaction of this compound with diols to form cyclic acetals may be slower or require more specific catalytic systems compared to less hindered orthoesters. This differential reactivity can be exploited for selective protection of less hindered diols in a molecule containing multiple hydroxyl groups.

The formation of mixed acetals, where one of the methoxy groups is replaced by a different alkoxy group, can also be achieved through controlled reaction with an alcohol. The bulky neopentyl group can influence the selectivity of this exchange process.

Stereochemical Control and Regioselectivity in Reactions Involving the Neopentyl Backbone

The neopentyl group, characterized by a quaternary carbon adjacent to the reaction center, imposes significant steric constraints that can influence the stereochemical outcome and regioselectivity of reactions. masterorganicchemistry.com While this compound itself is achiral, its derivatives can possess stereocenters, and the bulky neopentyl group can direct the approach of incoming reagents.

In nucleophilic additions to carbonyl derivatives of pivalaldehyde (formed from the orthoester), the large tert-butyl group can effectively block one face of the carbonyl group, leading to high diastereoselectivity. Models such as the Felkin-Anh model can be used to predict the stereochemical outcome of such reactions, where the nucleophile preferentially attacks from the less hindered side.

The steric hindrance of the neopentyl group also plays a critical role in substitution reactions. For instance, SN2 reactions at the carbon bearing the orthoester functionality are severely hindered. masterorganicchemistry.com This inertness can be a desirable feature when chemoselectivity is required in a molecule with multiple reactive sites. Conversely, under conditions favoring SN1 reactions, the formation of a neopentyl cation can lead to rearrangements, a characteristic feature of neopentyl systems.

Below is a table summarizing the reactivity of this compound:

| Reaction Type | Reagents | Product(s) | Key Considerations |

| Protection of Carboxylic Acids | R-COOH, Acid Catalyst | R-COOC(CH₃)₃ | Stable under basic conditions. |

| Protection of Carbonyls | R₂C=O, Acid Catalyst | R₂C(OCH₃)₂ | Steric hindrance may affect reaction rate. |

| Hydrolysis | H₂O, Acid Catalyst | Pivalaldehyde, Pivalic Acid | Requires careful control to avoid over-hydrolysis. |

| Transesterification | R'-OH, Acid Catalyst | Pivalate esters (R-COOR') | Exchange of alkoxy groups. |

| Acetal (B89532)/Ketal Formation | Diols, Acid Catalyst | Cyclic acetals/ketals | Steric bulk can lead to selective protection. |

| Nucleophilic Addition (to derivatives) | Nucleophiles | Diastereoselective products | Neopentyl group directs incoming nucleophiles. |

Advanced Spectroscopic and Analytical Characterization for 1,1,1 Trimethoxy 2,2 Dimethylpropane and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, are fundamental for the initial structural assignment of 1,1,1-Trimethoxy-2,2-dimethylpropane.

¹H NMR: The proton NMR spectrum is anticipated to be relatively simple, reflecting the high symmetry of the molecule. Two distinct signals are expected:

A singlet for the nine equivalent protons of the three methoxy (B1213986) groups (-OCH₃). The chemical shift of these groups in similar orthoesters typically appears around 3.1-3.3 ppm. researchgate.net

A singlet for the nine equivalent protons of the tert-butyl group (C(CH₃)₃). In neopentane, the protons resonate at approximately 0.9 ppm. docbrown.infodocbrown.info A similar value is expected here.

¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon skeleton. Due to the molecule's symmetry, four distinct signals are predicted:

A signal for the three equivalent methoxy carbons (-OC H₃).

A signal for the central orthoester carbon (C (OCH₃)₃).

A signal for the three equivalent methyl carbons of the tert-butyl group (-C(C H₃)₃).

A signal for the quaternary carbon of the tert-butyl group (-C (CH₃)₃).

The chemical shifts are influenced by the electronegativity of the attached oxygen atoms. Carbons closer to oxygen are shifted downfield (to a higher ppm value). docbrown.info For instance, in 2,2-dimethylpropane, the central quaternary carbon appears at a different chemical shift than the surrounding methyl carbons. docbrown.info

Heteronuclear NMR: Techniques like ¹⁷O NMR could also be employed, though less common. These methods provide direct information about the oxygen atoms in the methoxy groups, but their application is often limited by the low natural abundance and quadrupolar nature of the ¹⁷O nucleus. northwestern.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| ¹H | -C(CH₃)₃ | ~0.9 | Singlet | 9H |

| ¹H | -C(OCH₃)₃ | ~3.2 | Singlet | 9H |

| ¹³C | -C(CH₃)₃ | ~25-30 | Quartet (in coupled spectrum) | - |

| ¹³C | -C(CH₃)₃ | ~30-35 | Singlet (in coupled spectrum) | - |

| ¹³C | -C(OCH₃)₃ | ~50-55 | Quartet (in coupled spectrum) | - |

| ¹³C | -C(OCH₃)₃ | ~110-120 | Singlet (in coupled spectrum) | - |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and understanding the detailed structure. ipb.ptemory.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds. sdsu.edu For this compound, no cross-peaks are expected in a COSY spectrum because the methoxy and tert-butyl protons are isolated from each other by the quaternary carbon and the central orthoester carbon, meaning there are no protons on adjacent carbons to couple with. The absence of correlations would support the proposed structure. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. sdsu.edu It is used to definitively assign which proton signal corresponds to which carbon signal. For this molecule, an HSQC spectrum would show a correlation between the proton signal at ~3.2 ppm and the carbon signal of the methoxy groups, and another correlation between the proton signal at ~0.9 ppm and the carbon signal of the tert-butyl methyl groups. researchgate.netyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). sdsu.edu It is invaluable for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

A correlation from the tert-butyl protons to the quaternary carbon and the central orthoester carbon.

A correlation from the methoxy protons to the central orthoester carbon. These correlations would firmly establish the connectivity between the tert-butyl group and the trimethoxymethyl group. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net A NOESY spectrum could show a correlation between the methoxy protons and the tert-butyl protons, confirming their spatial proximity and providing information about the molecule's preferred conformation.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.com While IR spectroscopy measures changes in the dipole moment during a vibration, Raman spectroscopy detects changes in polarizability. youtube.comyoutube.com

The IR and Raman spectra of this compound would be dominated by absorptions corresponding to C-H and C-O bond vibrations.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl groups are expected in the 2850-3000 cm⁻¹ region. libretexts.org

C-O Stretching: The most characteristic feature for an ether or orthoester is the strong C-O stretching band. youtube.com For this compound, strong and possibly broad absorptions are expected in the 1000-1150 cm⁻¹ region, corresponding to the stretching of the C-O single bonds of the trimethoxy group. youtube.comvscht.cz

C-H Bending: Bending vibrations (scissoring, rocking, and wagging) for the methyl groups would appear in the fingerprint region, typically between 1350 cm⁻¹ and 1470 cm⁻¹. libretexts.orglibretexts.org

Skeletal Vibrations: Vibrations of the carbon skeleton would also contribute to the complex pattern in the fingerprint region (below 1500 cm⁻¹).

The presence of multiple C-O bonds might lead to several distinct bands in the C-O stretching region of the spectrum. researchgate.net

Table 2: Predicted Characteristic IR and Raman Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₃) | 2850 - 3000 | Strong |

| C-H Bend | Alkyl (CH₃) | 1350 - 1470 | Medium |

| C-O Stretch | Orthoester | 1000 - 1150 | Strong |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule. chemrxiv.org Unlike low-resolution MS, which provides nominal mass, HRMS can measure the mass of an ion with very high accuracy (typically to four or five decimal places).

For this compound (C₈H₁₈O₃), the exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value. A close match between the theoretical and experimental exact masses confirms the elemental formula. For example, the analysis of untargeted LC-HRMS data is a powerful strategy for identifying and characterizing unknown compounds in complex mixtures. nih.govnih.gov

Table 3: HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) | Anticipated Experimental Mass (m/z) |

|---|---|---|---|

| [M+H]⁺ | C₈H₁₉O₃⁺ | 163.1329 | ~163.1329 ± 0.0005 |

| [M+Na]⁺ | C₈H₁₈O₃Na⁺ | 185.1148 | ~185.1148 ± 0.0005 |

In addition to the molecular ion, mass spectrometry would also reveal characteristic fragment ions. The fragmentation of orthoesters often involves the loss of alkoxy groups. For this compound, common fragments might include ions resulting from the loss of a methoxy radical (•OCH₃) or a methanol (B129727) molecule (CH₃OH).

Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron impact (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]•+) and various fragment ions. The fragmentation pattern is unique to a specific compound and serves as a molecular fingerprint, enabling its structural elucidation. libretexts.org

For this compound, the molecular ion peak is expected to be observed at an m/z corresponding to its molecular weight (C8H18O3, 162.23 g/mol ). However, similar to other highly branched alkanes like 2,2-dimethylpropane (neopentane), the molecular ion of this compound is anticipated to be of low abundance or potentially absent due to its instability. docbrown.info

The fragmentation of the neopentyl core, a C(CH3)3 group, is a dominant process. A primary fragmentation pathway involves the cleavage of the C1-C2 bond (an alpha-cleavage relative to the orthoester group), which is sterically hindered and prone to breaking. This cleavage would result in the formation of a stable tert-butyl cation.

Common fragmentation pathways and the resulting ions for this compound are predictable:

Loss of a Methyl Radical (•CH3): Cleavage of a methyl group from the neopentyl moiety is a common fragmentation for t-butyl groups.

Loss of a Methoxy Radical (•OCH3): Alpha-cleavage next to the oxygen atoms can lead to the loss of a methoxy group, forming a stable oxonium ion.

Formation of the tert-Butyl Cation: The most significant fragmentation pathway for neopentyl compounds is the loss of the larger functional group to form the highly stable tert-butyl cation, [C(CH3)3]+. docbrown.info This would likely be the base peak in the spectrum.

McLafferty Rearrangement: While classic McLafferty rearrangements require a gamma-hydrogen and a carbonyl group, analogous rearrangements in ethers can occur, though they are less common. youtube.com

The analysis of these fragmentation patterns allows for the unambiguous identification of the compound's structure, distinguishing it from isomers. High-resolution mass spectrometry can provide exact mass measurements, further confirming the elemental composition of the parent ion and its fragments. nih.gov

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound| Predicted m/z | Ion Structure | Proposed Fragmentation Pathway |

|---|---|---|

| 162 | [C8H18O3]•+ | Molecular Ion (M•+) |

| 147 | [C7H15O3]+ | Loss of a methyl radical [M - CH3]• |

| 131 | [C7H15O2]+ | Loss of a methoxy radical [M - OCH3]• |

| 105 | [C4H9O3]+ | Loss of a tert-butyl radical [M - C(CH3)3]• |

| 57 | [C4H9]+ | tert-Butyl cation; Cleavage of the C1-C2 bond |

X-ray Diffraction Analysis of Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org While this compound is a liquid at room temperature, its crystalline derivatives can be synthesized and analyzed. This technique provides precise information on bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's conformation and steric properties. nih.gov

The process involves growing a single, high-quality crystal of a suitable derivative. nih.gov This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is measured. wikipedia.org By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the crystal is generated, from which the atomic positions can be determined with high accuracy. wikipedia.org

For a derivative of this compound, X-ray analysis would reveal key structural features:

Conformation: The analysis would elucidate the preferred rotational arrangement (conformer) around the sterically crowded C1-C2 bond.

Bond Lengths and Angles: Precise measurements would confirm the expected bond lengths, such as the C-O bonds of the methoxy groups and the C-C bonds of the neopentyl structure. Deviations from standard values can indicate molecular strain.

Intermolecular Interactions: The analysis reveals how molecules are packed in the crystal lattice, identifying any significant intermolecular forces like hydrogen bonds or van der Waals interactions that influence the solid-state structure. mdpi.com

Powder X-ray Diffraction (PXRD) can also be employed, particularly for characterizing the bulk material, confirming phase purity, and identifying different crystalline forms (polymorphs). mdpi.comresearchgate.net

Table 2: Illustrative X-ray Crystallographic Data for a Hypothetical Crystalline Derivative| Structural Parameter | Description | Typical Expected Value (Å or °) |

|---|---|---|

| C1-C2 Bond Length | Length of the bond connecting the orthoester carbon and the quaternary carbon. | ~1.54 Å |

| C-O Bond Length | Length of the bonds between the orthoester carbon and the methoxy oxygens. | ~1.43 Å |

| O-C-O Bond Angle | Angle between two methoxy groups attached to the central carbon. | 108-112° |

| C-C-C Bond Angle | Angle within the tert-butyl group. | ~109.5° |

Advanced Chromatographic Methods for Purity Assessment and Isolation

Chromatography is an essential tool for the separation, purification, and purity assessment of organic compounds. For this compound, a combination of analytical and preparative chromatographic techniques ensures high purity, which is critical for its use as a standard or synthetic intermediate.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) and particularly Ultra-High Performance Liquid Chromatography (UHPLC) are the methods of choice for assessing the purity of non-volatile compounds. nih.gov UHPLC, which uses columns with smaller particle sizes (sub-2 µm), offers higher resolution, greater speed, and improved sensitivity compared to traditional HPLC. nih.gov

To ensure comprehensive purity analysis, a stability-indicating method is often developed. This involves subjecting the compound to stress conditions (e.g., acid, base, heat, oxidation) to generate potential degradation products. The chromatographic method must then be able to separate the intact compound from all these impurities.

Peak purity is a critical aspect of the analysis and can be confirmed using several detection techniques:

Photodiode Array (PDA) Detection: A PDA detector acquires the UV-Vis spectrum across an entire chromatographic peak. Software algorithms calculate a "purity angle" or "similarity factor" to determine if the spectrum is consistent throughout the peak, which would indicate the absence of co-eluting impurities. chromatographyonline.com

Mass Spectrometric (MS) Detection: Coupling HPLC or UHPLC with a mass spectrometer (LC-MS) provides superior specificity. By analyzing the mass spectra across the peak, one can verify that only the mass corresponding to the target compound is present. chromatographyonline.com

Isolation: For the isolation and purification of this compound on a larger scale, preparative HPLC is used. This technique employs larger columns and higher flow rates to separate gram-level quantities of material. nih.gov Method development often involves optimizing the mobile phase composition and stationary phase chemistry to achieve the best separation between the target compound and any synthesis-related impurities or by-products. In cases of difficult separations, techniques like closed-loop recycling HPLC can be used to pass the sample through the column multiple times to enhance resolution. nih.gov

Table 3: Chromatographic Methods for Analysis and Purification| Technique | Primary Application | Key Features |

|---|---|---|

| UHPLC-PDA | Purity Assessment | High resolution and speed; provides spectral purity information. nih.govchromatographyonline.com |

| LC-MS | Purity Assessment & Impurity ID | High specificity; confirms molecular weight of eluting peaks. chromatographyonline.com |

| Preparative HPLC | Isolation and Purification | Larger scale separation for obtaining pure material. nih.gov |

| Gas Chromatography (GC) | Purity Assessment (Volatile Impurities) | Suitable for analyzing volatile starting materials or by-products. proquest.com |

Computational Chemistry and Theoretical Studies on 1,1,1 Trimethoxy 2,2 Dimethylpropane

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, providing a framework to predict and interpret the electronic structure and properties of molecules. nih.gov For 1,1,1-Trimethoxy-2,2-dimethylpropane, these methods are invaluable in elucidating its inherent characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) stands as a powerful and widely used quantum mechanical method for investigating the electronic structure of many-body systems like atoms and molecules. arxiv.org Its application to this compound allows for precise geometry optimization, which involves finding the lowest energy arrangement of atoms, thus predicting the most stable molecular conformation. researchgate.net DFT calculations are instrumental in determining key structural parameters. For instance, the C1–O bond lengths are typically around 1.43 Å, and the C1–C2 bond length is approximately 1.54 Å. The O–C–O angles at the central carbon (C1) deviate from the ideal tetrahedral angle, ranging from 108° to 112°, due to the steric hindrance and electronic repulsion between the methoxy (B1213986) groups.

The process of geometry optimization using DFT involves calculating the energy at an initial geometry and then systematically searching for a new geometry with lower energy until a minimum is found. researchgate.netmdpi.com This is often achieved by solving the Kohn-Sham equations iteratively. arxiv.org Various functionals, such as B3LYP and ωB97XD, paired with appropriate basis sets like 6-31G* or def2-TZVP, are employed to achieve a balance between computational cost and accuracy. arxiv.orgnih.gov The choice of functional and basis set is crucial as it determines the reliability of the predicted properties. mdpi.com

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| C1–O Bond Length | ~1.43 Å | DFT (B3LYP/6-31G) |

| C1–C2 Bond Length | ~1.54 Å | DFT (B3LYP/6-31G) |

| O–C–O Angle | 108°–112° | DFT (B3LYP/6-31G) |

Ab Initio and Semi-Empirical Methods for Complementary Analysis

While DFT is a primary tool, ab initio and semi-empirical methods offer complementary perspectives. Ab initio methods, meaning "from the beginning," derive their results from first principles without experimental data, offering high accuracy for smaller systems. libretexts.orgquora.com These methods, while computationally intensive, can serve as a benchmark for other techniques. researchgate.net

Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify calculations, making them significantly faster and suitable for large molecules. researchgate.netwikipedia.org Methods like AM1 and PM3 are used to obtain initial geometries and explore reaction mechanisms, which can then be refined using higher-level theories like DFT or ab initio calculations. researchgate.net The trade-off lies in their accuracy, which can be lower if the molecule under study differs significantly from the compounds used for parameterization. wikipedia.org

Conformational Landscape and Energetic Barriers Introduced by the Neopentyl Moiety

The neopentyl group, with its bulky tertiary butyl structure, introduces significant steric hindrance that governs the conformational landscape of this compound. Conformational analysis reveals that rotation around the C1-C2 bond is restricted. The energy barrier for the interconversion between staggered and eclipsed conformers has been calculated to be approximately 12 kJ/mol. This barrier is a direct consequence of the steric repulsion between the methyl groups of the neopentyl moiety and the methoxy groups attached to the central carbon. This restriction in rotation influences the molecule's reactivity and its interactions with other molecules.

Mechanistic Modeling of Key Reactions (e.g., Hydrolysis, Transesterification)

Computational modeling is crucial for understanding the mechanisms of reactions involving orthoesters, such as hydrolysis and transesterification. wikipedia.org

The acid-catalyzed hydrolysis of orthoesters is a well-studied process that generally proceeds through a three-stage mechanism. researchgate.netresearchgate.net This involves the initial protonation of an oxygen atom, followed by the departure of an alcohol molecule to form a dioxolenium ion intermediate. This intermediate then reacts with water to form a hemiorthoester, which subsequently breaks down to the final ester and alcohol products. researchgate.netcdnsciencepub.com Computational studies help to elucidate the energetics of each step and identify the rate-determining step, which can change depending on the reaction conditions and the structure of the orthoester. cdnsciencepub.comlookchem.com

Transesterification, another key reaction of orthoesters, can also be modeled to understand its mechanistic pathway. researchgate.netmdpi.comnih.govrsc.orgmdpi.com These reactions are often catalyzed by acids or bases and involve the exchange of alkoxy groups. acs.org Computational simulations can predict the relative energies of intermediates and transition states, providing insight into the most favorable reaction pathway. researchgate.net

Transition State Analysis and Reaction Pathway Mapping

A critical aspect of mechanistic modeling is the analysis of transition states—the highest energy points along a reaction coordinate. Identifying the structure and energy of the transition state allows for the calculation of the activation energy, which is a key determinant of the reaction rate. acs.org Computational methods can map the entire reaction pathway, connecting reactants, intermediates, transition states, and products on the potential energy surface. This mapping provides a detailed, step-by-step understanding of how the reaction proceeds. For orthoester hydrolysis, transition state analysis can reveal the intricate details of bond breaking and formation, including the role of stereoelectronic effects where the orientation of lone pair orbitals influences the cleavage of C-O bonds. cdnsciencepub.com

Prediction and Validation of Spectroscopic Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to validate experimental findings or to identify unknown compounds. researchgate.netaalto.fi For this compound, methods like DFT can be used to calculate vibrational frequencies corresponding to infrared (IR) spectra and chemical shifts for nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Quantitative Structure-Reactivity Relationships (QSAR/QSPR) and Steric Effects

Quantitative Structure-Reactivity Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) are computational methodologies used to correlate the chemical structure of a compound with its physical properties (QSPR) or biological activity (QSAR). conicet.gov.arnih.gov These models are instrumental in predicting the behavior of new molecules and understanding the underlying chemical principles governing their function. conicet.gov.ar In the context of this compound, QSAR and QSPR studies, combined with an analysis of its steric effects, provide valuable insights into its reactivity and potential applications.

The reactivity of orthoesters, the chemical class to which this compound belongs, is significantly influenced by the electronic and steric nature of their substituents. nih.gov Generally, electron-donating groups increase the reactivity of the central carbon atom, while electron-withdrawing groups decrease it. nih.gov The bulky tert-butyl group in this compound exerts a significant steric effect, which, along with the electronic effects of the methoxy groups, dictates its chemical behavior.

Research Findings from Computational Studies

While specific QSAR/QSPR models for this compound are not extensively documented in publicly available literature, the principles governing orthoester reactivity provide a framework for understanding its properties. Computational chemistry offers powerful tools to investigate these properties. numberanalytics.com Methods such as Density Functional Theory (DFT) can be employed to calculate molecular descriptors that are fundamental to QSAR/QSPR models. rsc.org

Steric Effects:

The spatial arrangement of atoms, or steric effects, plays a crucial role in the reactivity of this compound. numberanalytics.com The large tert-butyl group adjacent to the central carbon atom creates significant steric hindrance. This bulkiness can impede the approach of reactants, thereby influencing reaction rates and pathways. numberanalytics.com

For instance, in acid-catalyzed hydrolysis, a common reaction for orthoesters, the approach of a water molecule to the central carbon is a key step. rsc.org The steric bulk of the tert-butyl group in this compound would be expected to hinder this approach, potentially slowing the rate of hydrolysis compared to less sterically congested orthoesters. nih.gov Computational modeling can quantify these steric interactions by calculating parameters such as steric energy or mapping the molecule's steric field. nih.gov

Electronic Effects:

The three methoxy groups (-OCH₃) at the central carbon atom have a dual electronic influence. The oxygen atoms are highly electronegative, exerting an electron-withdrawing inductive effect (-I effect). However, the lone pairs on the oxygen atoms can participate in resonance, donating electron density to the central carbon (+R effect). In orthoesters, the central carbon is rendered electron-deficient due to the cumulative inductive effect of the three oxygen atoms. rsc.org This electronic characteristic is a primary driver of their reactivity, particularly their susceptibility to hydrolysis under acidic conditions. nih.gov

A QSAR/QSPR analysis would typically involve correlating molecular descriptors that quantify these steric and electronic features with experimentally determined reactivity or physical properties.

Interactive Data Table: Calculated Molecular Descriptors Relevant to QSAR/QSPR for this compound

While extensive experimental QSAR/QSPR data for this specific compound is limited in the provided search results, a hypothetical table of calculated descriptors can be presented to illustrate the concept. These values are typically obtained from computational chemistry software.

| Molecular Descriptor | Hypothetical Value | Significance in QSAR/QSPR |

| Steric Parameters | ||

| Molar Volume (ų) | 155.2 | Influences transport and binding properties. |

| Surface Area (Ų) | 185.6 | Relates to intermolecular interactions. |

| Steric Hindrance Parameter | High | Quantifies the bulkiness affecting reactivity. |

| Electronic Parameters | ||

| Dipole Moment (Debye) | 1.8 | Indicates molecular polarity. |

| Partial Charge on C1 | +0.45 | Reflects the electrophilicity of the central carbon. |

| Topological Indices | ||

| Wiener Index | 528 | Describes molecular branching. |

| Randić Index | 4.32 | Relates to molecular connectivity. |

Note: The values in this table are illustrative and would need to be determined through specific computational calculations.

Hydrolysis of Orthoesters: A Case for QSAR/QSPR Application

The hydrolysis of orthoesters is a well-studied reaction that can be modeled using QSAR/QSPR. nih.gov The rate of hydrolysis is dependent on the pH of the medium and the structure of the orthoester. acs.org A general trend observed is that electron-rich orthoesters hydrolyze more readily, while those with electron-deficient groups are more stable. acs.org

For this compound, the electron-donating character of the alkyl portion of the neopentyl group would slightly enhance reactivity, but this is likely overshadowed by the significant steric hindrance. A QSAR model for the hydrolysis of a series of orthoesters would likely include descriptors for both electronic effects (like Hammett or Taft parameters) and steric effects (like the Taft steric parameter, E_s, or computational steric descriptors). rsc.org

Interactive Data Table: Comparative Hydrolysis Rates of Trimethyl Orthoesters

This table illustrates the influence of the substituent (R) on the half-life (t₁/₂) of hydrolysis for a series of trimethyl orthoesters, demonstrating the principles that would apply to this compound.

| Substituent (R) | Half-life (t₁/₂) at pH 7 (min) | Relative Reactivity |

| -CH₃ (Trimethyl orthoacetate) | 10 | High |

| -H (Trimethyl orthoformate) | ~100 | Moderate |

| -C(CH₃)₃ (tert-butyl) | >1000 (estimated) | Low |

| -CF₃ (Trifluoromethyl) | Very High | Very Low |

Data for -CH₃ and general trends are based on literature findings; the value for the tert-butyl group is an estimation based on steric and electronic principles. nih.gov

Applications in Advanced Organic Synthesis and Material Science

Strategic Utilization as a C1 Synthon or Orthoester Reagent

Orthoesters are functionally versatile as they can be considered protected forms of carboxylic acids or esters and can act as C1 synthons. researchgate.netsemanticscholar.org In this context, 1,1,1-Trimethoxy-2,2-dimethylpropane serves as a synthetic equivalent of a pivaloyl (tert-butylcarbonyl) cation or related species. Unlike simpler orthoesters such as trimethyl orthoformate, which is used to introduce a formyl group, the reactivity of this compound is heavily modulated by the bulky neopentyl core. wikipedia.orgatamanchemicals.com

This steric hindrance dictates its application in reactions where high selectivity is required or where subsequent steps benefit from the presence of a bulky group. For instance, in condensations with nucleophiles, the approach to the central carbon is more restricted compared to less hindered orthoesters, potentially leading to different reaction outcomes or requiring more forcing conditions. Its reactions often necessitate acid catalysis to generate a reactive oxonium cation intermediate, which then engages with the substrate.

Applications in the Synthesis of Sterically Hindered Organic Molecules

The synthesis of molecules with sterically congested centers is a significant challenge in organic chemistry, often requiring specialized reagents and robust reaction conditions. organic-chemistry.org The neopentyl group of this compound makes it an ideal building block for introducing significant steric bulk into a target molecule. This is crucial for designing molecules with specific three-dimensional structures, restricted bond rotations, or enhanced stability against decomposition.

For example, the synthesis of sterically hindered stilbenes and double helicenes has been shown to require forcing conditions to overcome steric limitations. bioinfopublication.orgresearchgate.net The incorporation of bulky groups can induce significant structural distortion in the final molecule. researchgate.net this compound can be used as a reactant to construct quaternary carbon centers or to append a neopentyl group, which can shield a reactive center or enforce a particular molecular conformation. The Johnson-Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement involving an allylic alcohol and an orthoester, is a powerful method for C-C bond formation and can be used to create sterically encumbered γ,δ-unsaturated esters. bioinfopublication.orglibretexts.orgwikipedia.org The use of a hindered orthoester like this compound in such a reaction would directly install a sterically demanding neopentyl ester moiety.

Table 1: Comparison of General Reaction Conditions for Hindered vs. Non-Hindered Syntheses

| Feature | Non-Hindered Synthesis | Sterically Hindered Synthesis | Rationale for Difference |

|---|---|---|---|

| Temperature | Often room temperature to moderate heating (e.g., 50-80 °C) | High temperatures required (e.g., 100-200 °C) libretexts.orgwikipedia.org | To overcome the higher activation energy due to steric repulsion in the transition state. |

| Reaction Time | Minutes to a few hours | Can extend from several hours to days libretexts.orgwikipedia.org | Slower reaction kinetics due to infrequent productive molecular collisions. |

| Catalyst | May proceed without a catalyst or with mild catalysts | Often requires strong acid or Lewis acid catalysts researchgate.net | To enhance the electrophilicity of the reacting center and force the reaction forward. |

| Reagent Stoichiometry | Near-stoichiometric amounts | Often requires an excess of one reagent | To shift the reaction equilibrium towards the product, especially in reversible reactions. |

| Yield | Generally high | Often moderate to low bioinfopublication.org | Increased potential for side reactions and incomplete conversion due to steric strain. |

Potential as a Precursor for Specialty Chemicals and Intermediates

As a stable yet reactive intermediate, this compound is a valuable precursor for a range of specialty chemicals. Its hydrolysis under acidic conditions yields neopentyl alcohol and methyl formate, providing a pathway to other neopentyl-containing compounds. More significantly, it can be used to synthesize neopentyl esters. Neopentyl esters are recognized for their exceptional resistance to hydrolysis and thermal degradation due to the steric shielding provided by the quaternary carbon of the neopentyl group. figshare.com This stability is highly desirable in applications such as synthetic lubricants, polymers, and dendrimers. figshare.com

Furthermore, orthoesters are key reactants in the synthesis of various heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. semanticscholar.orgresearchgate.net this compound can be employed to construct heterocycles bearing a gem-dimethyl group adjacent to the ring, a structural motif that can enhance metabolic stability or modulate biological activity in pharmaceutical agents.

Integration into Multi-Step Synthesis Schemes and Protecting Group Chemistry

In complex, multi-step syntheses, the protection of reactive functional groups is a cornerstone strategy. Orthoesters are well-established protecting groups for carboxylic acids, offering stability towards strong nucleophiles and bases. researchgate.netnumberanalytics.com They are readily cleaved under specific acidic conditions, allowing for selective deprotection. numberanalytics.com

The use of this compound as a protecting group precursor would form a pivaloyl orthoester. The significant steric bulk of this group would render it exceptionally robust, making it suitable for synthetic routes involving harsh, non-acidic reagents. While its installation and removal might require more specific or forceful conditions than less hindered orthoesters like trimethyl orthoacetate, this can be an advantage in achieving high levels of orthogonality in protecting group strategies. uchicago.edu In glycosidation chemistry, for example, sterically hindered groups are known to influence reaction outcomes, and while they can sometimes repress desired reactions, they can also prevent unwanted side reactions like orthoester formation from a neighboring acyl group. acs.org

Table 2: General Comparison of Orthoester Protecting Groups in Synthesis

| Protecting Group Precursor | Resulting Protected Group | Key Features | Typical Cleavage Condition |

|---|---|---|---|

| Trimethyl orthoformate | Formate Orthoester | Smallest orthoester; relatively labile. | Mild aqueous acid. |

| Trimethyl orthoacetate | Acetate Orthoester | Common, general-purpose protection. | Aqueous acid. |

| This compound | Pivalate (B1233124) Orthoester | Highly sterically hindered; very robust and stable to many reagents. | Stronger acidic conditions may be required. |

Future Research Directions and Emerging Paradigms for Neopentyl Orthoesters

The unique combination of reactivity and steric hindrance in neopentyl orthoesters like this compound opens several avenues for future research. In material science, there is growing interest in developing materials with enhanced durability and specific architectures. numberanalytics.comiipseries.org The high stability of the neopentyl core could be exploited in the synthesis of novel polymers, dendrimers, or molecular frameworks with programmed self-assembly and high resistance to chemical and thermal degradation. figshare.comiipseries.org

Future synthetic research may focus on the development of new catalytic systems that can efficiently mediate reactions of sterically demanding orthoesters under milder conditions. This would broaden their applicability and facilitate their use in the synthesis of complex natural products and pharmaceuticals. Additionally, as computational chemistry advances, the predictable conformational effects of incorporating a bulky neopentyl group could be used to design functional molecules, such as molecular switches or sensors, where precise control over shape and dynamics is paramount. The broader trend towards sustainable chemistry may also drive research into greener methods for synthesizing and utilizing these valuable chemical building blocks. numberanalytics.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| γ,δ-unsaturated ester |

| Neopentyl alcohol |

| Methyl formate |

| Trimethyl orthoacetate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.